molecular formula C17H16Cl2N2O3S B5057739 N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-methyl-3-nitrobenzamide

N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-methyl-3-nitrobenzamide

Cat. No. B5057739
M. Wt: 399.3 g/mol
InChI Key: RQKSODDEIZWRRW-UHFFFAOYSA-N
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Description

The compound “N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-methyl-3-nitrobenzamide” is a complex organic molecule. It contains a benzamide group (a benzene ring attached to a carboxamide), a nitro group (NO2), and a dichlorobenzyl group (a benzene ring with two chlorine atoms). These groups are common in many pharmaceuticals and industrial chemicals .


Molecular Structure Analysis

The molecular structure of this compound would likely show the benzamide and dichlorobenzyl groups attached to each other through a sulfur atom and an ethyl chain. The nitro group would be attached to the benzamide ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its exact structure and the presence of functional groups. For example, the nitro group is often associated with explosive properties, while the dichlorobenzyl group could make the compound more lipophilic .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many benzamide derivatives are used as enzyme inhibitors in medicine .

Future Directions

The future directions for this compound would depend on its intended use and effectiveness. If it’s being developed as a pharmaceutical, for example, it would need to undergo extensive testing for efficacy and safety .

properties

IUPAC Name

N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3S/c1-11-14(3-2-4-16(11)21(23)24)17(22)20-7-8-25-10-12-5-6-13(18)9-15(12)19/h2-6,9H,7-8,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKSODDEIZWRRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCSCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-2-methyl-3-nitrobenzamide

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